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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SK-575, a novel and potent

proteolysis targeting chimera (PROTAC) designed for the targeted degradation of Poly(ADP-

ribose) polymerase-1 (PARP1). SK-575 represents a significant advancement in the field of

targeted protein degradation, demonstrating high efficacy in preclinical models of cancer. This

guide will delve into its mechanism of action, key quantitative data, and the experimental

methodologies employed in its characterization.

Core Concept: Targeted Protein Degradation with
SK-575
SK-575 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal

system, the ubiquitin-proteasome system, to selectively eliminate PARP1.[1] It achieves this by

simultaneously binding to PARP1 and an E3 ubiquitin ligase, thereby forming a ternary complex

that facilitates the ubiquitination and subsequent degradation of PARP1 by the proteasome.[1]

The design of SK-575 incorporates a ligand based on the PARP1 inhibitor olaparib, which

provides specificity for the target protein.[2] This is connected via a chemical linker to a ligand

for the Cereblon/Cullin 4A (CRBN/CUL4A) E3 ubiquitin ligase complex.[2] This dual-binding

capability is the cornerstone of its function as a potent PARP1 degrader.[2]

Below is a diagram illustrating the general mechanism of action for a PROTAC like SK-575.
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Caption: General mechanism of action for the SK-575 PROTAC.
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Quantitative Data Summary
SK-575 has demonstrated potent activity across various cancer cell lines, particularly those

with BRCA1/2 mutations.[3][4][5] The following tables summarize the key quantitative data

reported for this compound.

Table 1: In Vitro Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of SK-575
required to degrade 50% of the target protein (PARP1) after a 24-hour treatment period.[2]

Cell Line DC50 (nM)
Maximum
Degradation
(Dmax)

Reference

MDA-MB-436 1.26 >99% at 10 nM [2][5]

SW620 0.509 >99% at 10 nM [2][5]

Capan-1 6.72 ~99% at 100 nM [2][5]

Table 2: In Vitro Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) indicates the concentration of SK-575 needed

to inhibit the growth of cancer cells by 50%.

Cell Line IC50 (nM) Mutation Status Reference

MDA-MB-436 19 ± 6 BRCA1 mutant [5]

Capan-1 56 ± 12 BRCA2 mutant [5]

Table 3: In Vivo Efficacy
SK-575 has shown significant tumor growth inhibition in mouse xenograft models.
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Xenograft Model
Dosage and
Administration

Outcome Reference

Capan-1 (BRCA2-

mutated)

25 and 50 mg/kg, IP,

once daily for 5 days

Significant tumor

growth inhibition
[5]

SW620
25 mg/kg, IP, single

dose

Effective PARP1

degradation in tumor

tissue for >24 hours

[5]

Key Experimental Protocols
The following sections outline the methodologies used to characterize SK-575.

Cell Culture and Proliferation Assays
Cell Lines: Human cancer cell lines such as MDA-MB-436 (breast cancer, BRCA1 mutant),

Capan-1 (pancreatic cancer, BRCA2 mutant), and SW620 (colorectal adenocarcinoma) were

utilized.[2][5]

Culture Conditions: Cells were maintained in appropriate growth media supplemented with

fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5%

CO2).

Proliferation Assay: To determine the IC50 values, cells were seeded in 96-well plates and

treated with varying concentrations of SK-575 for a specified period. Cell viability was

typically assessed using a CellTiter-Glo® luminescent cell viability assay or similar methods

that measure ATP levels as an indicator of metabolically active cells.

Western Blotting for PARP1 Degradation
This technique was employed to quantify the extent of PARP1 degradation induced by SK-575.
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Caption: Workflow for Western Blotting to assess PARP1 degradation.

Protocol:

Cells were treated with various concentrations of SK-575 for 24 hours.[2]

Following treatment, cells were harvested and lysed to extract total protein.

Protein concentrations were normalized to ensure equal loading.

Proteins were separated by size using SDS-PAGE and then transferred to a PVDF

membrane.

The membrane was blocked and then incubated with a primary antibody specific for

PARP1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) was also used to

ensure equal protein loading across lanes.

A secondary antibody conjugated to horseradish peroxidase (HRP) was used for

detection.

The signal was visualized using a chemiluminescent substrate, and band intensities were

quantified to determine the percentage of remaining PARP1 relative to the vehicle-treated

control. The DC50 and Dmax values were calculated from these quantifications.[2]

In Vivo Xenograft Studies
Animal models were used to evaluate the anti-tumor efficacy and pharmacokinetic properties of

SK-575.
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Animal Model: Immunocompromised mice (e.g., nude mice) were used.

Tumor Implantation: Human cancer cells (e.g., Capan-1 or SW620) were subcutaneously

injected into the flanks of the mice.[5]

Treatment: Once tumors reached a specified volume, mice were randomized into treatment

and control groups. SK-575 was administered via intraperitoneal (IP) injection at specified

doses and schedules.[5]

Efficacy Assessment: Tumor volume and body weight were measured regularly throughout

the study. Tumor growth inhibition was calculated by comparing the tumor volumes in the

treated groups to the vehicle control group.

Pharmacodynamic Assessment: For pharmacodynamic studies, tumors were excised at

various time points after a single dose of SK-575 to assess the level of PARP1 degradation

in the tumor tissue via Western blotting.[5]

Conclusion
SK-575 is a highly potent and specific PARP1-degrading PROTAC that demonstrates

significant anti-cancer activity in preclinical models, particularly in cancers with deficiencies in

DNA damage repair pathways (e.g., BRCA1/2 mutations).[3][4] Its ability to induce rapid and

profound degradation of PARP1 at picomolar to low nanomolar concentrations highlights the

potential of the PROTAC modality to overcome limitations of traditional small molecule

inhibitors.[2] The data presented herein supports further investigation of SK-575 as a promising

therapeutic agent for the treatment of various cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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